molecular formula C9H11Br B073299 1-Bromo-2-phenylpropane CAS No. 1459-00-3

1-Bromo-2-phenylpropane

Cat. No. B073299
CAS RN: 1459-00-3
M. Wt: 199.09 g/mol
InChI Key: XJWVCWQKZQENDS-UHFFFAOYSA-N
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Description

1-Bromo-2-phenylpropane, also known as (2-Bromopropyl)benzene, is an organic compound with the molecular formula C9H11Br . It has a molecular weight of 199.09 .


Synthesis Analysis

1-Bromo-2-phenylpropane can be synthesized by reacting phenylpropane with ozone to obtain reaction products such as benzaldehyde and phenethyl alcohol, and then brominating phenethyl alcohol with HBr solution . Another synthesis method involves the use of a Grignard reagent .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-phenylpropane consists of a phenyl group attached to a three-carbon chain, with a bromine atom attached to the second carbon .


Chemical Reactions Analysis

1-Bromo-2-phenylpropane can undergo various reactions. For instance, it can undergo photolysis, a process in which light energy causes chemical reactions . It can also participate in elimination reactions .


Physical And Chemical Properties Analysis

1-Bromo-2-phenylpropane is a liquid at room temperature with a density of 1.291 g/mL at 25 °C . It has a boiling point of 107-109 °C/16 mmHg . The refractive index is 1.545 .

Scientific Research Applications

  • Gas-Phase Elimination Kinetics : A study by Chuchani & Martín (1990) investigated the elimination kinetics of 1-Bromo-3-phenylpropane in the gas phase, highlighting its homogeneous, unimolecular reaction characteristics and providing insights into reaction mechanisms under different conditions (Chuchani & Martín, 1990).

  • Electrochemical Reduction : Research by Andrieux, Gorande, & Savéant (1994) explored the electrochemical reduction of dibromo phenylpropanes, revealing mechanisms of reductive cleavage and subsequent olefin formation, which is vital for understanding the chemical behavior of similar compounds (Andrieux, Gorande, & Savéant, 1994).

  • Colorimetric Determination : A method for the colorimetric determination of 2-nitro-2-bromo-1-methoxy-1-phenylpropane was developed by Jones & Riddick (1954), demonstrating the application of 1-Bromo-2-phenylpropane derivatives in analytical chemistry (Jones & Riddick, 1954).

  • Stereospecific Conversion : Aftab et al. (2000) described the stereospecific conversion of diastereoisomeric diols into oxetanes, using 1-Bromo-2-phenylpropane derivatives, contributing to organic synthesis methodologies (Aftab et al., 2000).

  • Laser Flash Photolysis : Bales et al. (2001) conducted product studies and laser flash photolysis on alkyl radicals containing 1-Bromo-2-phenylpropane, providing valuable data on radical behavior and reaction mechanisms (Bales et al., 2001).

  • Isotope Rate Effects : Shiner & Smith (1961) examined the Arrhenius parameters and isotope rate effects in reactions involving 1-Bromo-2-phenylpropane, contributing to the understanding of reaction kinetics and isotope effects in organic chemistry (Shiner & Smith, 1961).

  • Dermal Absorption Studies : A study on human epidermal penetration of 1-Bromopropane by Frasch, Dotson, & Barbero (2011) provides insight into the dermal absorption characteristics of related compounds (Frasch, Dotson, & Barbero, 2011).

Safety and Hazards

1-Bromo-2-phenylpropane is an organic halide with certain toxicity . It can cause skin and eye irritation . It’s recommended to avoid direct contact and use appropriate protective measures such as lab gloves and goggles during operation .

Mechanism of Action

Target of Action

1-Bromo-2-phenylpropane, also known as (2-Bromopropyl)benzene , is a chemical compound that can interact with various targets It’s important to note that the targets can vary depending on the specific context and environment in which the compound is used.

Mode of Action

Brominated compounds like this often act as electrophiles, reacting with nucleophiles in various biochemical reactions . In the case of aromatic compounds, they can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (the bromine atom in this case) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This is then followed by the removal of a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s worth noting that phenylpropanoids, a group of compounds that includes 1-bromo-2-phenylpropane, are derived from the amino acids phenylalanine and tyrosine . These compounds play a role in a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Pharmacokinetics

The compound’s physical properties such as its boiling point (107-109 °c/16 mmhg) and density (1.291 g/mL at 25 °C) can influence its pharmacokinetic behavior.

Result of Action

For instance, they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Action Environment

The action, efficacy, and stability of 1-Bromo-2-phenylpropane can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other substances in its environment. Additionally, physical conditions such as temperature and pressure can also influence its stability and reactivity .

properties

IUPAC Name

1-bromopropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWVCWQKZQENDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50870876
Record name (1-Bromopropan-2-yl)benzene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromo-2-phenylpropane

CAS RN

1459-00-3
Record name 1-Bromo-2-phenylpropane
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Record name beta-Bromocumene
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Record name 1-Bromo-2-phenylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to 1-bromo-2-phenylpropane when exposed to light?

A1: Irradiating 1-bromo-2-phenylpropane triggers a photochemical reaction resulting in a phenyl migration. This rearrangement is proposed to occur through a mechanism involving free radicals and a phenyl-bridged transition state during energy transfer. []

Q2: How does replacing the hydrogen on the tertiary carbon of 1-bromo-2-phenylpropane with deuterium affect its reaction with sodium ethoxide?

A2: Replacing the hydrogen with deuterium leads to a kinetic isotope effect. The reaction, a base-promoted elimination yielding alpha-methylstyrene, proceeds slower with the deuterated compound. This effect is attributed to differences in vibrational frequencies between C-H and C-D bonds and is more pronounced than predicted by classical models. The researchers propose that this discrepancy arises from proton tunneling, a quantum mechanical phenomenon, influencing the reaction rate. []

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